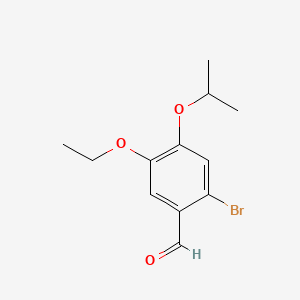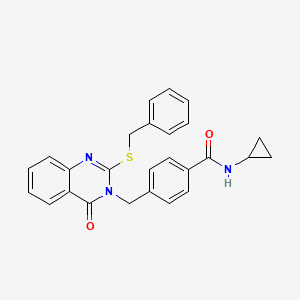
4-((2-(benzylthio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-cyclopropylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a wide range of biological properties .
Chemical Reactions Analysis
The chemical reactivity of a compound depends on its molecular structure. Quinazolinones can undergo a variety of reactions, but without specific information on this compound, it’s difficult to predict its reactivity .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Quinazolinone derivatives have been synthesized and characterized for their antimicrobial activities against a range of human pathogenic microorganisms. Compounds within this class have shown significant activity, indicating their potential as antimicrobial agents (Saravanan et al., 2015).
- Another study focused on the synthesis of new quinazolinone derivatives linked to 1,3,4-oxadiazole, demonstrating potent analgesic and anti-inflammatory activities in addition to their antimicrobial properties (Dewangan et al., 2016).
Anti-inflammatory and Analgesic Properties
- Research on substituted azetidinonyl and thiazolidinonyl quinazolon-4(3H)-ones has revealed compounds with notable non-steroidal anti-inflammatory and analgesic activities, highlighting the therapeutic potential of quinazolinone derivatives in pain management and inflammation control (Kumar et al., 2014).
Neuroprotective Applications
- A study on the design, synthesis, and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives as dual inhibitors of acetylcholinesterase and butyrylcholinesterase suggests potential applications in Alzheimer's disease treatment. Among the synthesized compounds, some have shown significant inhibitory activity, offering a foundation for further drug development against neurodegenerative diseases (Zarei et al., 2021).
Novel Synthesis Methods
- Innovative methods for synthesizing quinazolinones involve palladium-catalyzed reactions, offering a strategic approach to construct these compounds with potential pharmacological activities. This method emphasizes the role of water in facilitating the generation of active palladium species for efficient synthesis (Hikawa et al., 2012).
Mechanism of Action
properties
IUPAC Name |
4-[(2-benzylsulfanyl-4-oxoquinazolin-3-yl)methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2S/c30-24(27-21-14-15-21)20-12-10-18(11-13-20)16-29-25(31)22-8-4-5-9-23(22)28-26(29)32-17-19-6-2-1-3-7-19/h1-13,21H,14-17H2,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVVOCQMUJRRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(methylthio)benzamide](/img/structure/B2807613.png)
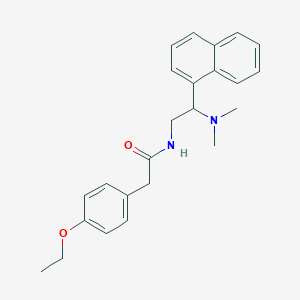

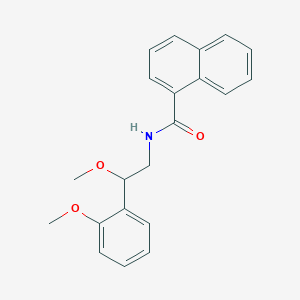
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(2-methoxyphenyl)-2-phenylprop-2-enoate](/img/structure/B2807618.png)
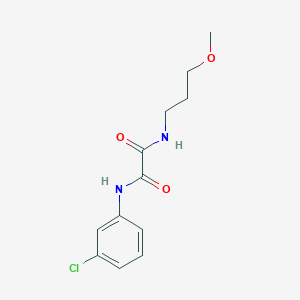
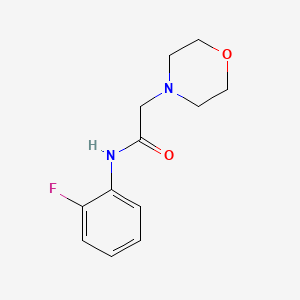
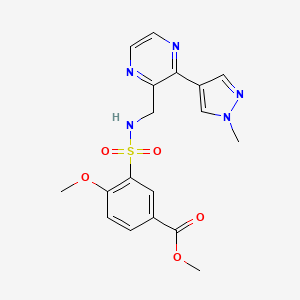
![4-(4-Isopropylphenoxy)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2807626.png)
![2,8,10-Trimethyl-4-(morpholin-4-yl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2807627.png)
![N-[2-(hydrazinylcarbonyl)thiophen-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2807629.png)
![3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile](/img/structure/B2807630.png)

